molecular formula C10H14O2S B067009 4-Furfurylthio-2-pentanone CAS No. 180031-78-1

4-Furfurylthio-2-pentanone

Cat. No. B067009
Key on ui cas rn: 180031-78-1
M. Wt: 198.28 g/mol
InChI Key: IUNKNKANRUMCNL-UHFFFAOYSA-N
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Patent
US06153770

Procedure details

10 g of furfurylmercaptan and 15 g of 3-penten-2-one were dissolved in 100 ml of ethanol. The solution was stirred at room temperature for 48 hours. The solvent was then distilled off in vacuo at 50° C. The residue (18 g) was purified by preparative high pressure liquid chromatography (HPLC). 9 g of 4-[(furylmethyl)thio]-2-pentanone (purity 95%) were obtained. The IR, NMR and mass spectra of the compound agree with the structure described for it.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9](=[O:13])[CH:10]=[CH:11][CH3:12]>C(O)C>[O:6]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:1][S:7][CH:11]([CH3:12])[CH2:10][C:9](=[O:13])[CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CO1)S
Name
Quantity
15 g
Type
reactant
Smiles
CC(C=CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off in vacuo at 50° C
CUSTOM
Type
CUSTOM
Details
The residue (18 g) was purified by preparative high pressure liquid chromatography (HPLC)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O1C(=CC=C1)CSC(CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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